L-Cystine N-carboxyanhydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

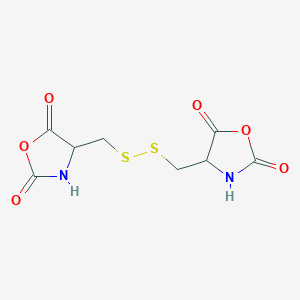

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O6S2 |

|---|---|

Molecular Weight |

292.3 g/mol |

IUPAC Name |

4-[[(2,5-dioxo-1,3-oxazolidin-4-yl)methyldisulfanyl]methyl]-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C8H8N2O6S2/c11-5-3(9-7(13)15-5)1-17-18-2-4-6(12)16-8(14)10-4/h3-4H,1-2H2,(H,9,13)(H,10,14) |

InChI Key |

AJOSXZJYTSNNSS-UHFFFAOYSA-N |

Canonical SMILES |

C(C1C(=O)OC(=O)N1)SSCC2C(=O)OC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

L-Cystine N-carboxyanhydride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Cystine N-carboxyanhydride (L-Cystine NCA) is a bifunctional monomer utilized in the synthesis of poly(L-cystine) and other cysteine-containing polypeptides through ring-opening polymerization (ROP). The presence of the disulfide bond in the cystine backbone imparts unique redox-responsive properties to the resulting polymers, making them attractive for various biomedical applications, including drug delivery systems, tissue engineering scaffolds, and bio-adhesives. This guide provides an in-depth overview of the core properties of L-Cystine NCA, including its synthesis, polymerization, and key characteristics.

Core Properties of this compound

A summary of the fundamental physicochemical properties of this compound is presented below. It is important to note that while some data for the parent amino acid, L-cystine, is available, specific experimental data for its N-carboxyanhydride derivative is limited in publicly accessible literature.

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₈N₂O₆S₂ | - |

| Molecular Weight | 292.29 g/mol | [1] |

| CAS Number | 51507-96-1 | [2] |

| Appearance | White crystalline powder (Expected) | Based on the typical appearance of amino acid NCAs. |

| Melting Point | Decomposes above 240 °C (for L-Cystine) | A specific melting point for L-Cystine NCA is not readily available. The parent amino acid, L-Cystine, decomposes at high temperatures.[2][3] NCAs are known to be thermally sensitive. |

| Solubility | Specific solubility data for L-Cystine NCA in various organic solvents is not widely reported. Generally, NCAs are soluble in polar aprotic solvents like DMF, DMSO, and dioxane, and may have limited solubility in ethers and hydrocarbons. L-Cystine itself is poorly soluble in water and most organic solvents, but dissolves in acidic and basic solutions.[4] | |

| THF | Expected to be sparingly soluble to soluble. | |

| DMF | Expected to be soluble. | |

| Dioxane | Expected to be soluble. | |

| Chloroform | Expected to have low solubility. | |

| Stability | Moisture and heat sensitive | NCAs are generally susceptible to hydrolysis and premature polymerization. Storage under inert, dry, and cold conditions is recommended. |

Synthesis of this compound

The most common method for synthesizing α-amino acid N-carboxyanhydrides is the Fuchs-Farthing method, which involves the phosgenation of the corresponding amino acid. For L-Cystine, this would result in a di-NCA due to the presence of two amino groups.

Experimental Protocol: Synthesis via the Fuchs-Farthing Method

Materials:

-

L-Cystine

-

Triphosgene (B27547) (a safer alternative to phosgene (B1210022) gas)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane or Heptane

-

Dry Nitrogen or Argon gas

-

Schlenk line and glassware

Procedure:

-

Preparation: Dry all glassware thoroughly in an oven and assemble under a stream of inert gas (N₂ or Ar). Suspend L-Cystine in anhydrous THF in a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a bubbler, and a dropping funnel.

-

Phosgenation: Dissolve triphosgene in anhydrous THF and add it dropwise to the stirred suspension of L-Cystine at a controlled temperature (typically 40-60 °C). The reaction progress can be monitored by the evolution of HCl gas and the gradual dissolution of the solid L-Cystine.

-

Reaction Completion: Continue stirring at the elevated temperature until the reaction mixture becomes a clear solution, indicating the formation of the NCA. This can take several hours.

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the solution to remove any unreacted starting material or byproducts.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Recrystallize the crude product from a suitable solvent system, such as THF/hexane or ethyl acetate/hexane, to obtain pure this compound crystals.

-

-

Drying and Storage: Dry the purified crystals under high vacuum and store them in a desiccator under an inert atmosphere at low temperature (-20 °C) to prevent degradation.

Ring-Opening Polymerization (ROP) of this compound

L-Cystine NCA can undergo ring-opening polymerization to form poly(L-cystine), a biodegradable and redox-sensitive polypeptide. The polymerization can be initiated by various nucleophiles, such as primary amines, or by strong bases.

Experimental Protocol: Amine-Initiated ROP

Materials:

-

This compound

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dioxane)

-

Initiator (e.g., n-hexylamine or a macroinitiator like amino-terminated polyethylene (B3416737) glycol)

-

Anhydrous precipitating solvent (e.g., diethyl ether or methanol)

-

Dry Nitrogen or Argon gas

-

Schlenk line and glassware

Procedure:

-

Preparation: In a glovebox or under an inert atmosphere, dissolve the desired amount of L-Cystine NCA in the anhydrous solvent in a flame-dried Schlenk flask.

-

Initiation: Add the initiator solution (e.g., n-hexylamine in the chosen solvent) to the monomer solution via a syringe. The monomer-to-initiator ratio will determine the target degree of polymerization.

-

Polymerization: Allow the reaction to stir at room temperature for a specified time (typically 24-72 hours). The progress of the polymerization can be monitored by FT-IR spectroscopy by observing the disappearance of the anhydride (B1165640) peaks (~1850 and 1780 cm⁻¹).

-

Termination and Precipitation: Once the polymerization is complete, precipitate the polymer by adding the reaction mixture dropwise to a vigorously stirred non-solvent (e.g., diethyl ether).

-

Purification: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer multiple times with the precipitating solvent to remove any unreacted monomer and initiator.

-

Drying: Dry the purified poly(L-cystine) under high vacuum to a constant weight.

References

L-Cystine N-Carboxyanhydride: A Technical Guide to Synthesis and Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and synthesis of L-Cystine N-carboxyanhydride (L-Cystine NCA). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and polymer chemistry, offering detailed insights into the molecule's characteristics and preparation.

Chemical Structure

This compound, also referred to as L-Cystine N,N'-dicarboxyanhydride, is the derivative of the amino acid L-cystine where both amino groups have formed a cyclic N-carboxyanhydride (NCA) ring. The presence of two NCA rings allows this monomer to be used in the synthesis of polymers with disulfide linkages, which can be cleaved under reducing conditions, making them attractive for applications such as drug delivery.

The key structural features of L-Cystine NCA are the two oxazolidine-2,5-dione (B1294343) rings formed from the amino and carboxyl groups of each cysteine residue within the L-cystine molecule. The two rings are connected by a disulfide bond.

Table 1: Chemical and Physical Properties of L-Cystine NCA

| Property | Value |

| Molecular Formula | C₈H₈N₂O₆S₂ |

| Molecular Weight | 292.29 g/mol |

| Appearance | Expected to be a crystalline solid |

| Solubility | Likely soluble in polar aprotic solvents like THF, DMF, and dioxane; insoluble in nonpolar solvents like hexane (B92381). |

| Melting Point | Not explicitly reported in the literature, but expected to be higher than the corresponding single amino acid NCAs due to its dimeric structure. Decomposition upon melting is common for NCAs. |

Synthesis of this compound

The primary method for the synthesis of α-amino acid N-carboxyanhydrides is the Fuchs-Farthing method, which involves the reaction of an amino acid with phosgene (B1210022) or a phosgene equivalent.[1] For L-Cystine, this would involve the formation of a bis-NCA. Due to the high toxicity of phosgene gas, safer alternatives such as solid triphosgene (B27547) (bis(trichloromethyl) carbonate) are commonly used in laboratory settings.[2][3]

The synthesis of L-Cystine NCA presents a challenge due to the low solubility of L-cystine in common organic solvents. The reaction is typically carried out in a polar apathetic solvent like anhydrous tetrahydrofuran (B95107) (THF).

Below is a detailed experimental protocol for the synthesis of L-Cystine NCA based on general procedures for NCA synthesis.

Experimental Protocol: Synthesis of L-Cystine N,N'-dicarboxyanhydride

Materials:

-

L-Cystine

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane (or Petroleum Ether)

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Schlenk line or similar apparatus for inert atmosphere operations

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is dried in an oven and assembled hot under a stream of nitrogen. The flask is charged with L-cystine and anhydrous THF. The suspension is stirred under a nitrogen atmosphere.

-

Phosgenation: A solution of triphosgene in anhydrous THF is prepared separately and transferred to the dropping funnel. The triphosgene solution is added dropwise to the stirred suspension of L-cystine at room temperature or with gentle heating (40-50 °C) to facilitate the reaction.[3] The molar ratio of L-cystine to triphosgene should be approximately 1:0.7, as one molecule of triphosgene can generate three molecules of phosgene.

-

Reaction Monitoring: The reaction mixture is stirred at a slightly elevated temperature until the suspension becomes a clear solution, indicating the consumption of the starting L-cystine. This process can take several hours. The reaction can be monitored by the cessation of HCl gas evolution (which can be tested with a damp pH paper at the outlet of the condenser).

-

Work-up: Once the reaction is complete, the solution is cooled to room temperature. Any insoluble by-products are removed by filtration under an inert atmosphere. The filtrate is then concentrated under reduced pressure using a rotary evaporator, taking care not to heat the solution excessively to prevent polymerization of the NCA.

-

Purification: The concentrated crude product is precipitated by adding it to a large volume of a non-polar solvent such as anhydrous hexane or petroleum ether. The precipitate is collected by filtration, washed with fresh non-polar solvent to remove any unreacted triphosgene and its by-products, and dried under vacuum. For higher purity, recrystallization from a suitable solvent system (e.g., THF/hexane) can be performed.[3]

Table 2: Typical Reaction Parameters for L-Cystine NCA Synthesis

| Parameter | Value |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Phosgenating Agent | Triphosgene |

| Molar Ratio (L-Cystine:Triphosgene) | ~ 1 : 0.7 |

| Reaction Temperature | 40 - 50 °C |

| Reaction Time | 2 - 6 hours |

| Purification Method | Precipitation in hexane/petroleum ether, Recrystallization |

Yield:

The yield of the reaction is not explicitly reported in the available literature for L-Cystine NCA. However, yields for NCA synthesis from other amino acids using triphosgene typically range from 60% to 90%, depending on the specific amino acid and the reaction conditions.

Characterization

The structure and purity of the synthesized L-Cystine NCA should be confirmed by various analytical techniques.

Table 3: Expected Characterization Data for L-Cystine NCA

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the α-protons and β-protons of the cysteine residues. The chemical shifts will be different from those of the free amino acid due to the formation of the NCA ring. |

| ¹³C NMR | Carbonyl carbons of the NCA ring are expected to appear in the range of 150-170 ppm. |

| FT-IR | Characteristic strong carbonyl stretching bands for the anhydride (B1165640) group in the NCA ring, typically appearing around 1850 cm⁻¹ and 1780 cm⁻¹. |

| Melting Point | A sharp melting point, likely with decomposition, would indicate a pure compound. |

Logical Relationships and Workflows

The following diagrams illustrate the synthesis pathway and the logical relationship of the components.

Caption: Synthesis workflow for this compound.

Caption: Transformation from L-Cystine to L-Cystine NCA.

References

- 1. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103204821A - Method for preparing amino acid N-carboxyanhydride - Google Patents [patents.google.com]

The Advent and Evolution of L-Cystine N-carboxyanhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Cystine N-carboxyanhydride (NCA), a pivotal monomer in the synthesis of cysteine-containing polypeptides, has a rich history that mirrors the broader advancements in polymer chemistry. From its conceptual origins in the early 20th century to its contemporary applications in sophisticated drug delivery systems, the journey of L-Cystine NCA is one of scientific ingenuity overcoming significant chemical challenges. This technical guide provides an in-depth exploration of the discovery, historical development, and key experimental protocols associated with L-Cystine NCA, offering a comprehensive resource for researchers in the field.

Discovery and Early Investigations

The story of L-Cystine NCA is intrinsically linked to the pioneering work of German chemist Hermann Leuchs, who in 1906 first reported the synthesis of α-amino acid N-carboxyanhydrides, which would later become known as Leuchs' anhydrides.[1][2] His method involved the intramolecular cyclization of N-alkoxycarbonyl amino acid chlorides upon heating in a vacuum.[1] This groundbreaking work laid the foundation for the field of polypeptide synthesis via the ring-opening polymerization (ROP) of NCAs.

However, it was not until 1951 that the first documented attempt to synthesize poly(cysteine) using a cysteine-derived NCA was made by H. W. Jones and H. R. Lundgren.[3] Their work, driven by a desire to better understand the mechanical properties of wool, marked a significant milestone in the history of L-Cystine NCA.[3] They adapted Leuchs' original method to prepare the N-carboxyanhydride of L-Cystine.[3]

A significant evolution in NCA synthesis came with the development of the Fuchs-Farthing method in 1950, which provided a more direct and widely adopted route. This method involves the reaction of a free amino acid with phosgene (B1210022) or its derivatives, such as diphosgene and triphosgene (B27547).[4][5] This approach offered a more efficient pathway to a variety of NCAs, including those of cysteine with appropriate thiol protection.

Key Synthetic Protocols and Methodologies

The synthesis of L-Cystine NCA has evolved over the decades, with various methods developed to improve yield, purity, and safety. The two primary historical methods are the Leuchs method and the Fuchs-Farthing method.

The Leuchs Method (Adapted by Jones and Lundgren, 1951)

The initial synthesis of L-Cystine NCA by Jones and Lundgren followed the principles laid out by Leuchs. Their approach involved the preparation of an N-protected cysteine derivative, which was then cyclized to form the NCA.

Experimental Protocol: Synthesis of this compound via the Leuchs Method (Conceptual Reconstruction)

-

Preparation of N,N'-dicarboethoxy-L-cystinylchloride: L-Cystine is reacted with ethyl chloroformate in a suitable solvent under basic conditions to yield N,N'-dicarboethoxy-L-cystine. This intermediate is then treated with a chlorinating agent, such as thionyl chloride, to form the corresponding acid chloride.

-

Cyclization to this compound: The N,N'-dicarboethoxy-L-cystinylchloride is subjected to vacuum heating. This induces an intramolecular cyclization, eliminating ethyl chloride and forming the this compound.

The Fuchs-Farthing Method

The Fuchs-Farthing method offers a more direct route to NCAs and has become the more common approach. For cysteine, this method necessitates the use of a protecting group for the thiol functionality to prevent side reactions with the phosgene reagent.

Experimental Protocol: Synthesis of S-protected L-Cysteine N-carboxyanhydride via the Fuchs-Farthing Method

-

Thiol Protection: The thiol group of L-Cysteine is first protected with a suitable protecting group, such as a trityl (Trt) or S-tert-butyl (StBu) group, to prevent its reaction with phosgene.

-

Phosgenation: The S-protected L-Cysteine is suspended in an anhydrous, inert solvent (e.g., tetrahydrofuran, ethyl acetate). A solution of triphosgene in the same solvent is added dropwise at a controlled temperature (typically 40-60 °C).

-

Reaction Monitoring and Work-up: The reaction is monitored for the dissolution of the amino acid and the evolution of HCl gas. Upon completion, the solvent is removed under reduced pressure, and the crude NCA is purified, typically by recrystallization from a suitable solvent system (e.g., THF/hexane).

Challenges in Polymerization and the Advent of Protecting Groups

The early attempts at the ring-opening polymerization of L-Cystine NCA were fraught with challenges. The primary obstacle was the high propensity of the growing poly(cysteine) chains to form insoluble β-sheet structures.[6] This aggregation would lead to the precipitation of the polymer from the reaction mixture, effectively terminating the polymerization and resulting in low molecular weight products.[6]

To overcome this issue, researchers turned to the use of protecting groups for the thiol side chain. These protecting groups serve a dual purpose: they prevent the formation of intermolecular disulfide bonds and disrupt the hydrogen bonding that leads to β-sheet formation, thereby enhancing the solubility of the growing polymer chains.

Some commonly used thiol protecting groups in the synthesis of S-protected L-Cysteine NCAs include:

-

S-carbobenzoxy (Cbz): One of the earlier protecting groups used.

-

S-trityl (Trt): Offers good stability and can be removed under acidic conditions.

-

S-tert-butyl (tBu): A robust protecting group removable with strong acids.

-

S-o-nitrobenzyl (ONB): A photolabile protecting group, allowing for deprotection with light.[7][8]

-

S-ethylsulfonyl: A protecting group that can modify the polymerization kinetics.[6]

The use of these protected monomers allowed for the synthesis of higher molecular weight poly(S-protected-cysteine) with better control over the polymerization process. The protecting groups can then be removed post-polymerization to yield the desired poly(cysteine).

Data Summary

The following tables summarize key conceptual data related to the synthesis and polymerization of L-Cystine NCA and its derivatives.

Table 1: Comparison of L-Cystine NCA Synthesis Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Leuchs Method | L-Cystine | Ethyl chloroformate, Thionyl chloride | Historical significance, avoids direct use of phosgene | Multi-step, harsh conditions (heating under vacuum) |

| Fuchs-Farthing Method | S-protected L-Cysteine | Phosgene or Triphosgene | More direct, higher yields | Requires thiol protection, use of highly toxic reagents |

Table 2: Key Parameters in the Polymerization of L-Cysteine NCA Derivatives

| Parameter | Unprotected L-Cystine NCA | S-protected L-Cysteine NCA |

| Solubility of Polymer | Low | High |

| Tendency for β-sheet formation | High | Low |

| Achievable Molecular Weight | Low | High |

| Control over Polymerization | Poor | Good |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key historical workflows for the synthesis of L-Cystine NCA.

Caption: The Leuchs Method for L-Cystine NCA Synthesis.

Caption: The Fuchs-Farthing Method for S-protected L-Cysteine NCA.

Conclusion and Future Outlook

The discovery and historical development of this compound have been instrumental in advancing the field of polypeptide synthesis. The initial challenges of its polymerization, primarily due to β-sheet formation, spurred the development of thiol-protecting group strategies that are still in use today. Modern research continues to build upon this foundation, exploring new protecting groups, controlled polymerization techniques, and novel applications for cysteine-rich polypeptides in areas such as drug delivery, tissue engineering, and biomaterials. A thorough understanding of the historical context and the fundamental chemistry of L-Cystine NCA remains essential for any researcher seeking to innovate in this exciting and evolving field.

References

- 1. Synthesis and Application of Aurophilic Poly(Cysteine) and Poly(Cysteine)-Containing Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Application of Aurophilic Poly(Cysteine) and Poly(Cysteine)-Containing Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Newly Designed Cysteine-Based Self-Assembling Prodrugs for Sepsis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

A Deep Dive into L-Cystine NCA and L-Cysteine NCA: A Technical Guide for Researchers

For scientists and professionals in drug development and materials science, understanding the nuances of polypeptide synthesis is paramount. Among the array of amino acid N-carboxyanhydrides (NCAs), those derived from cysteine and its dimer, cystine, offer unique possibilities for creating functional and responsive biomaterials. This in-depth technical guide elucidates the fundamental differences between L-Cystine N-Carboxyanhydride (L-Cystine NCA) and L-Cysteine N-Carboxyanhydride (L-Cysteine NCA), providing a comprehensive overview of their synthesis, polymerization, and applications, supported by experimental data and protocols.

Core Distinctions: L-Cystine NCA vs. L-Cysteine NCA

The primary difference between these two monomers lies in their inherent chemical structures, which dictates their functionality in polymerization. L-Cysteine possesses a reactive thiol (-SH) group, while L-Cystine is a disulfide-linked dimer of two cysteine molecules. This structural variance leads to disparate polymerization behaviors and resulting polymer architectures.

L-Cysteine NCA is a monofunctional monomer concerning the peptide backbone formation but carries a highly reactive thiol side chain. This thiol group can interfere with the ring-opening polymerization (ROP) of the NCA, leading to undesired side reactions and chain termination. Therefore, the thiol group must be protected during polymerization to achieve well-defined linear polypeptides.[1][2] The choice of protecting group is critical as it influences the monomer's stability, polymerization kinetics, and the conditions required for its subsequent removal to reveal the functional thiol groups in the final polymer.

L-Cystine NCA , on the other hand, is a bifunctional monomer containing two NCA rings, one for each cysteine residue in the dimer. This bifunctionality makes it a natural cross-linking agent. During polymerization, both NCA rings can open and propagate, leading to the formation of a cross-linked network structure within the polymer.[3][4] This characteristic is extensively utilized in the synthesis of core-crosslinked star polymers and hydrogels.

Chemical Structure and Synthesis

The synthesis of both L-Cysteine NCA and L-Cystine NCA typically follows the Fuchs-Farthing method, which involves the reaction of the corresponding amino acid with a phosgene (B1210022) source, such as triphosgene (B27547), in an anhydrous solvent.[2][5][6]

L-Cysteine NCA Synthesis: Due to the reactivity of the thiol group, a protected form of L-cysteine is used as the starting material. Common protecting groups include S-trityl (Trt), S-carbobenzoxy (Cbz), and S-tert-butyl (tBu).

-

Illustrative Synthesis Pathway for S-protected L-Cysteine NCA:

Synthesis of S-protected L-Cysteine NCA.

L-Cystine NCA Synthesis: L-Cystine, with its stable disulfide bond, can be directly converted to its bis-NCA derivative without the need for side-chain protection.

-

Illustrative Synthesis Pathway for L-Cystine bis-NCA:

Synthesis of L-Cystine bis-NCA.

Physicochemical Properties

The physical and chemical properties of these NCAs, such as solubility and thermal stability, are crucial for their handling, storage, and polymerization behavior.

| Property | L-Cystine bis-NCA | S-protected L-Cysteine NCA | Key References |

| Solubility | Sparingly soluble in common organic solvents like THF and DMF. | Solubility varies significantly with the protecting group. Generally more soluble than L-Cystine bis-NCA in organic solvents. For example, S-trityl-L-cysteine is soluble in methanol. | [7][8][9] |

| Thermal Stability | Generally stable at room temperature under anhydrous conditions. Decomposition temperature of L-cystine is around 260-261 °C. | Stability is dependent on the protecting group. The decomposition temperature of L-cysteine is around 221-240 °C. | [4][7][10][11][12][13][14][15] |

Polymerization Behavior and Kinetics

The ring-opening polymerization (ROP) of these NCAs is typically initiated by nucleophiles such as primary amines. However, their polymerization pathways and kinetics differ significantly.

L-Cysteine NCA (S-protected): The ROP of S-protected L-Cysteine NCAs leads to the formation of linear polypeptides. The polymerization kinetics are influenced by the nature of the protecting group, the initiator, solvent, and temperature. For instance, the polymerization of S-(ethylsulfonyl)-dl-cysteine NCA has a reported rate constant (k_p) of up to 1.70 × 10⁻³ L mol⁻¹ s⁻¹.[16][17]

-

Illustrative Polymerization of S-protected L-Cysteine NCA:

Linear polypeptide synthesis.

L-Cystine NCA: The polymerization of L-Cystine bis-NCA results in a cross-linked polymer network. It is often used in a two-step process for creating core-crosslinked star polymers. First, linear polymer "arms" are synthesized, and then L-Cystine bis-NCA is added as a cross-linking agent to form the core. The degree of cross-linking can be controlled by the ratio of the bis-NCA to the linear macroinitiator.[3][4]

-

Illustrative Formation of a Core-Crosslinked Star Polymer:

Star polymer synthesis workflow.

| Parameter | L-Cystine bis-NCA | S-protected L-Cysteine NCA | Key References |

| Functionality | Bifunctional (Cross-linker) | Monofunctional (Linear chain extension) | [2][3][4] |

| Resulting Polymer Architecture | Cross-linked networks, Core-crosslinked star polymers | Linear polypeptides | [2][3][4] |

| Polymerization Kinetics | Complex due to network formation. | Follows typical ROP kinetics, influenced by the protecting group. k_p for S-(ethylsulfonyl)-dl-cysteine NCA is ~1.70 × 10⁻³ L mol⁻¹ s⁻¹. | [16][17] |

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful synthesis and polymerization of these NCAs.

Synthesis of S-Trityl-L-Cysteine NCA

Materials:

-

S-trityl-L-cysteine

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Triphosgene

-

Anhydrous hexane

-

Nitrogen or Argon gas supply

Procedure:

-

Suspend S-trityl-L-cysteine (1 equivalent) in anhydrous THF under an inert atmosphere.

-

Add a solution of triphosgene (0.4 equivalents) in anhydrous THF dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 40-50 °C and stir until the solution becomes clear.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the amino acid starting material and appearance of the NCA peak at ~1850 and 1780 cm⁻¹).

-

Once the reaction is complete, cool the solution to room temperature and filter to remove any insoluble byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Precipitate the crude product by adding the concentrated solution to an excess of anhydrous hexane.

-

Collect the white precipitate by filtration, wash with anhydrous hexane, and dry under vacuum.

Ring-Opening Polymerization of S-Trityl-L-Cysteine NCA

Materials:

-

S-trityl-L-cysteine NCA

-

Anhydrous N,N-dimethylformamide (DMF)

-

Primary amine initiator (e.g., n-hexylamine)

-

Anhydrous diethyl ether

-

Nitrogen or Argon gas supply

Procedure:

-

Dissolve S-trityl-L-cysteine NCA in anhydrous DMF under an inert atmosphere to a desired concentration (e.g., 5-10 wt%).

-

Add the primary amine initiator at a specific monomer-to-initiator ratio to control the target degree of polymerization.

-

Stir the reaction mixture at room temperature.

-

Monitor the polymerization by IR spectroscopy (disappearance of the NCA peaks).

-

Once the polymerization is complete, precipitate the polymer by adding the reaction mixture to an excess of a non-solvent like anhydrous diethyl ether.

-

Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.

Synthesis of L-Cystine bis-NCA

Materials:

-

L-Cystine

-

Anhydrous THF

-

Triphosgene

-

Anhydrous hexane

-

Nitrogen or Argon gas supply

Procedure:

-

Suspend L-Cystine (1 equivalent) in anhydrous THF under an inert atmosphere.

-

Add a solution of triphosgene (0.8 equivalents) in anhydrous THF dropwise to the suspension.

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by the disappearance of the starting material).

-

Follow purification steps similar to the S-trityl-L-cysteine NCA synthesis (filtration, concentration, and precipitation in hexane).

Synthesis of Core-Crosslinked Star Polymers using L-Cystine bis-NCA

Procedure:

-

Synthesize the linear polymer "arms" via ROP of a desired S-protected amino acid NCA (e.g., S-trityl-L-cysteine NCA) initiated by a primary amine.

-

Once the arm formation is complete (confirmed by IR spectroscopy), add a solution of L-Cystine bis-NCA in anhydrous DMF to the living polymer solution.

-

The molar ratio of L-Cystine bis-NCA to the linear polymer arms will determine the degree of cross-linking and the size of the star polymer core.

-

Allow the cross-linking reaction to proceed at room temperature.

-

Isolate the star polymer by precipitation in a non-solvent.

Applications in Drug Development and Biomaterials

The distinct properties of polypeptides derived from L-Cystine NCA and L-Cysteine NCA lead to different applications in the biomedical field.

Poly(L-Cysteine): Linear poly(L-cysteine) with its free thiol groups (after deprotection) is a versatile platform for various applications:

-

Drug Conjugation: The thiol groups serve as handles for the covalent attachment of drugs, targeting ligands, and imaging agents.

-

Redox-Responsive Drug Delivery: The disulfide bonds can be formed by oxidation of the thiol groups, creating cross-linked nanoparticles that are stable in the bloodstream but can be cleaved in the reducing environment of the cell cytoplasm, leading to drug release.

-

Mucoadhesion: The thiol groups can form disulfide bonds with cysteine-rich mucins, enhancing the residence time of drug formulations on mucosal surfaces.

-

Signaling Pathway Interaction (Indirect): While not directly involved in signaling cascades, drug delivery systems based on poly(L-cysteine) can be designed to release therapeutic agents that modulate specific signaling pathways involved in diseases like cancer. For example, the release of a kinase inhibitor within a cancer cell can block a signaling pathway crucial for its proliferation.

Drug delivery and signaling modulation.

Cross-linked Polypeptides from L-Cystine NCA:

-

Stable Nanocarriers: Core-crosslinked star polymers exhibit high stability in biological fluids, preventing premature drug release. The disulfide cross-links in the core can be designed to be biodegradable, allowing for controlled degradation and drug release over time.

-

Hydrogels for Tissue Engineering: The cross-linked networks can form hydrogels that mimic the extracellular matrix, providing a scaffold for cell growth and tissue regeneration.

Conclusion

L-Cystine NCA and S-protected L-Cysteine NCA are valuable monomers for the synthesis of advanced polypeptide-based biomaterials. Their fundamental difference lies in their functionality: L-Cysteine NCA is a monomer for linear chain growth requiring thiol protection, while L-Cystine bis-NCA acts as an intrinsic cross-linker. This distinction dictates their polymerization behavior and the architecture of the resulting polymers, opening up a wide range of applications in drug delivery, tissue engineering, and beyond. A thorough understanding of their synthesis, properties, and polymerization characteristics, as outlined in this guide, is crucial for the rational design and development of innovative and effective biomedical solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Application of Aurophilic Poly(Cysteine) and Poly(Cysteine)-Containing Copolymers [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. doras.dcu.ie [doras.dcu.ie]

- 6. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-Cystine [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. d-nb.info [d-nb.info]

- 11. [Thermal decomposition of cysteine, cystine, N-acetylcysteine, 4-thiazolidinecarboxylic acid and cysteine methyl ester in soy bean oil (authors transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Racemic S-(ethylsulfonyl)-dl-cysteine N-Carboxyanhydrides Improve Chain Lengths and Monomer Conversion for β-Sheet-Controlled Ring-Opening Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Frontiers in Polycystine Synthesis: An In-depth Guide to L-Cystine N-Carboxyanhydride Polymerization

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polypeptides with defined structures and functionalities is a cornerstone of advanced biomaterials and therapeutic development. Among these, sulfur-containing polypeptides derived from cysteine and its dimer, cystine, offer unique opportunities for creating materials with redox sensitivity, capacity for disulfide crosslinking, and metal-binding properties. The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) stands as the most efficient method for producing high molecular weight polypeptides.[1] This technical guide provides a comprehensive overview of the theoretical and experimental aspects of L-Cystine N-carboxyanhydride (L-Cystine bis-NCA) polymerization, a bifunctional monomer with the potential to create crosslinked or looped polypeptide structures. While direct theoretical studies on L-Cystine bis-NCA are limited, this guide extrapolates from foundational density functional theory (DFT) studies on simpler NCAs to elucidate the probable mechanistic pathways and combines this with available experimental data on related cysteine-based monomers.

Theoretical Framework of NCA Polymerization

The polymerization of NCAs can proceed through several mechanisms, primarily the normal amine mechanism (NAM) and the activated monomer mechanism (AMM). The preferred pathway is dictated by the nature of the initiator and the reaction conditions.[2][3]

1.1. The Normal Amine Mechanism (NAM)

Initiated by primary or secondary amines, the NAM is a nucleophilic ring-opening process. DFT studies on L-alanine-NCA and sarcosine-NCA have provided significant insights into this pathway.[4] The mechanism involves three key steps:

-

Nucleophilic Attack: The initiator (or the amine end of the growing polymer chain) attacks the C5 carbonyl carbon of the NCA ring.

-

Ring Opening: The tetrahedral intermediate undergoes ring opening to form a carbamate (B1207046).

-

Decarboxylation: The carbamate rapidly loses carbon dioxide to regenerate a primary amine at the chain end, which can then propagate by attacking another NCA monomer.

DFT calculations have shown that the initial amine addition to the C5 carbonyl is the rate-determining step, rather than the subsequent decarboxylation.[4] For L-Cystine bis-NCA, a bifunctional monomer, a primary amine initiator would lead to chain growth from both NCA rings, potentially resulting in crosslinking between polymer chains.

1.2. The Activated Monomer Mechanism (AMM)

When strong, non-nucleophilic bases (like tertiary amines or alkoxides) are used as initiators, the AMM can occur.[2][3] In this mechanism, the base deprotonates the N3-H of the NCA ring, creating a highly nucleophilic NCA anion. This anion then attacks another neutral NCA monomer, propagating the chain. The AMM is generally faster than the NAM but can be more difficult to control, often leading to broader molecular weight distributions.[2]

Mechanistic Visualization of L-Cystine bis-NCA Polymerization

The following diagrams, rendered using Graphviz (DOT language), illustrate the key mechanistic pathways and a general experimental workflow for L-Cystine bis-NCA polymerization.

Caption: Normal Amine Mechanism for L-Cystine bis-NCA Polymerization.

Caption: General Experimental Workflow for L-Cystine bis-NCA Polymerization.

Quantitative Data and Experimental Considerations

Direct quantitative data for the polymerization of L-Cystine bis-NCA is scarce in the literature. However, studies on protected L-cysteine NCA and its derivatives provide valuable benchmarks for expected outcomes. A significant challenge in the polymerization of cysteine-based NCAs is the strong tendency of the growing polypeptide chains to form β-sheet structures, which can lead to precipitation and terminate chain growth.[5]

To provide context, the table below summarizes data from the polymerization of a related monomer, S-(ethylsulfonyl)-dl-cysteine NCA, which was investigated to overcome the β-sheet formation issue.[6]

| Monomer | Initiator | M/I Ratio | DP (Experimental) | PDI (Đ) | Conversion | Reference |

| S-(ethylsulfonyl)-l-cysteine NCA | Sar-OMe | 50 | 30-40 | - | Incomplete | [6] |

| S-(ethylsulfonyl)-dl-cysteine NCA | Sar-OMe | 50 | 49 | 1.28 | >95% | [6] |

| S-(ethylsulfonyl)-dl-cysteine NCA | Sar-OMe | 100 | 102 | 1.23 | >95% | [6] |

M/I Ratio: Monomer to Initiator Ratio; DP: Degree of Polymerization; PDI: Polydispersity Index.

This data highlights that using a racemic monomer can disrupt β-sheet formation, leading to higher degrees of polymerization and narrower polydispersity, achieving a controlled, living polymerization.[6] For L-Cystine bis-NCA, which is chiral, similar challenges with β-sheet formation and solubility are anticipated.[5]

Detailed Experimental Protocols

The following protocols are adapted from established procedures for NCA synthesis and polymerization and should be considered a starting point for the investigation of L-Cystine bis-NCA.[3][5] All procedures should be carried out under strict anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).

4.1. Synthesis of L-Cystine bis-N-carboxyanhydride

This procedure is based on the Fuchs-Farthing method using triphosgene (B27547) as a phosgene source.[3]

-

Preparation: Suspend L-cystine (1 equivalent) in 10 volumes of anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, three-neck round-bottom flask equipped with a condenser, a gas inlet, and a dropping funnel.

-

Phosgenation: While stirring vigorously, add a solution of triphosgene (0.75 equivalents) in anhydrous THF dropwise to the suspension.

-

Reaction: Heat the reaction mixture to 40-50°C and stir for 2-4 hours, or until the suspension becomes a clear solution, indicating the consumption of the amino acid. The evolution of HCl gas will be observed.

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the solution to remove any unreacted starting material or byproducts.

-

Reduce the solvent volume under vacuum.

-

Add anhydrous hexane (B92381) as an anti-solvent to precipitate the crude L-Cystine bis-NCA.

-

Collect the white solid by filtration and recrystallize from a THF/hexane solvent system to obtain the purified monomer.

-

-

Characterization: Confirm the structure and purity of the L-Cystine bis-NCA using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

4.2. Polymerization of L-Cystine bis-NCA

This protocol describes a typical amine-initiated ring-opening polymerization.

-

Preparation: In a glovebox, dissolve the purified L-Cystine bis-NCA (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) to a desired concentration (e.g., 5-10 wt%).

-

Initiation: Prepare a stock solution of the initiator, such as n-hexylamine, in anhydrous DMF. Add the required volume of the initiator solution to the monomer solution to achieve the target monomer-to-initiator (M/I) ratio. Note that since L-Cystine bis-NCA has two NCA rings, the effective M/I ratio for chain growth should be considered as 2*[Monomer]/[Initiator].

-

Polymerization: Stir the reaction mixture at room temperature (or a controlled temperature, e.g., 25°C) for 48-72 hours. The progress of the polymerization can be monitored by FTIR by observing the disappearance of the anhydride (B1165640) peaks (~1850 and 1780 cm⁻¹) and the appearance of the amide I band (~1650 cm⁻¹).

-

Work-up:

-

Once the polymerization is complete, precipitate the polymer by adding the reaction solution dropwise into a large excess of a non-solvent, such as deionized water or diethyl ether.

-

Collect the precipitated polymer by centrifugation or filtration.

-

Wash the polymer repeatedly with the non-solvent to remove residual monomer and initiator.

-

-

Drying: Dry the polymer under high vacuum to a constant weight.

-

Characterization: Determine the degree of polymerization, molecular weight, and polydispersity of the resulting poly(L-cystine) using ¹H NMR and gel permeation chromatography (GPC). The crosslinked nature of the polymer may affect its solubility and GPC analysis.

Conclusion and Future Outlook

The polymerization of this compound represents a compelling, yet challenging, avenue for the creation of advanced polypeptide materials. While direct theoretical investigations are needed to fully elucidate the energetics and conformational dynamics of its polymerization, established DFT studies on other NCAs provide a robust framework for understanding the fundamental reaction mechanisms. The bifunctionality of the L-Cystine bis-NCA monomer offers the potential for creating well-defined, crosslinked polypeptide networks with inherent redox sensitivity, which are highly desirable for applications in drug delivery, tissue engineering, and biosensing. Future research should focus on detailed computational modeling of L-Cystine bis-NCA polymerization to predict its behavior and guide the experimental synthesis of these promising biomaterials. Overcoming challenges related to solubility and β-sheet formation will be key to unlocking the full potential of this unique monomer.

References

- 1. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 2. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. DFT Study on Amine-Mediated Ring-Opening Mechanism of α-Amino Acid N-Carboxyanhydride and N-Substituted Glycine N-Carboxyanhydride: Secondary Amine versus Primary Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Racemic S-(ethylsulfonyl)-dl-cysteine N-Carboxyanhydrides Improve Chain Lengths and Monomer Conversion for β-Sheet-Controlled Ring-Opening Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of L-Cystine N-Carboxyanhydride (NCA) Monomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Cystine N-carboxyanhydride (NCA) is a pivotal monomer in the synthesis of biocompatible and biodegradable polypeptides with applications in drug delivery, tissue engineering, and materials science. The disulfide bond inherent in the cystine structure offers a unique functionality for creating redox-responsive materials. A thorough spectroscopic characterization of the L-Cystine NCA monomer is paramount for ensuring its purity, stability, and suitability for controlled polymerization. This technical guide provides an in-depth overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive characterization of L-Cystine NCA. Detailed experimental protocols and data interpretation are presented to assist researchers in the successful synthesis and analysis of this important monomer.

Introduction

The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a well-established and versatile method for the synthesis of high molecular weight polypeptides with controlled architectures.[1][2] L-Cystine NCA, with its dimeric structure containing a disulfide linkage, is a particularly interesting monomer for the introduction of cross-linking capabilities and redox sensitivity into polypeptide backbones. The successful synthesis of well-defined poly(L-cystine)-based materials is critically dependent on the purity and structural integrity of the L-Cystine NCA monomer. This guide outlines the essential spectroscopic methods for its characterization.

Synthesis of this compound

The synthesis of L-Cystine NCA typically follows the Fuchs-Farthing method, which involves the reaction of L-cystine with a phosgene (B1210022) equivalent, such as triphosgene (B27547), in an anhydrous solvent like tetrahydrofuran (B95107) (THF).[1] The reaction proceeds through the formation of an intermediate N-chloroformyl derivative, which then cyclizes to form the NCA ring.

Experimental Protocol: Synthesis

-

Drying of Reactants: Dry L-cystine under high vacuum for at least 24 hours prior to use. Ensure all glassware is oven-dried.

-

Reaction Setup: In a two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend L-cystine in anhydrous THF.

-

Addition of Phosgene Equivalent: While stirring under a nitrogen atmosphere, add a solution of triphosgene in anhydrous THF dropwise to the L-cystine suspension.

-

Reaction: Heat the reaction mixture to 50-60°C and monitor the reaction progress until the suspension becomes a clear solution. This can be monitored by the cessation of HCl gas evolution.

-

Work-up: After the reaction is complete, the crude product can be purified by filtration through Celite to remove insoluble by-products, followed by recrystallization from a suitable solvent system like THF/heptane.

-

Drying: Dry the resulting crystals under high vacuum to obtain the pure L-Cystine NCA monomer.

Spectroscopic Characterization

A combination of NMR, FTIR, and Mass Spectrometry is essential for the unambiguous identification and purity assessment of the L-Cystine NCA monomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the L-Cystine NCA monomer and assessing its purity. Spectra are typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆.

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| α-CH | ~4.5 - 4.8 | Triplet | Coupled to the β-CH₂ protons. |

| β-CH₂ | ~3.0 - 3.5 | Multiplet | Diastereotopic protons due to the chiral center, may appear as a complex multiplet. |

| N-H | ~6.0 - 7.0 | Broad Singlet | Chemical shift can vary depending on solvent and concentration. |

3.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C=O (NCA ring, ester) | ~165 - 170 | |

| C=O (NCA ring, amide) | ~150 - 155 | |

| α-CH | ~55 - 60 | |

| β-CH₂ | ~40 - 45 |

3.1.3. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified L-Cystine NCA in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Data Processing: Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the L-Cystine NCA monomer, particularly the anhydride (B1165640) C=O stretches.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | ~3200 - 3300 | Medium | |

| C-H Stretch (aliphatic) | ~2850 - 3000 | Medium | |

| C=O Stretch (anhydride) | ~1850 - 1870 and ~1780 - 1800 | Strong | Two distinct peaks characteristic of the NCA ring. |

| S-S Stretch | ~500 - 540 | Weak | Often difficult to observe. |

3.2.1. Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the L-Cystine NCA with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be cast from a solution onto a suitable IR-transparent window (e.g., NaCl plates). For Attenuated Total Reflectance (ATR)-FTIR, place the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them with expected values.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the L-Cystine NCA monomer and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 293.00 | Molecular ion peak with a proton adduct (Electrospray Ionization - ESI). |

| [M+Na]⁺ | 315.00 | Molecular ion peak with a sodium adduct (ESI). |

3.3.1. Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the L-Cystine NCA in a suitable solvent (e.g., acetonitrile, methanol).

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions. For HRMS, determine the accurate mass and compare it to the calculated theoretical mass.

Ring-Opening Polymerization (ROP) of L-Cystine NCA

The characterized L-Cystine NCA monomer can be used in ring-opening polymerization to synthesize polypeptides. The polymerization can be initiated by various nucleophiles, such as primary amines, or by transition metal complexes.[2][3]

Conclusion

The successful synthesis and application of L-Cystine NCA-derived polypeptides rely on the rigorous spectroscopic characterization of the monomer. This guide provides a comprehensive framework for researchers, outlining the key analytical techniques and expected outcomes for the NMR, FTIR, and mass spectrometric analysis of L-Cystine NCA. Adherence to these characterization protocols will ensure the use of high-purity monomer, leading to the reproducible synthesis of well-defined and functional polypeptides for a variety of advanced applications.

References

In-depth Technical Guide on the Thermal Stability and Decomposition of L-Cystine N-carboxyanhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Cystine N-carboxyanhydride (NCA), a derivative of the disulfide-linked amino acid L-Cystine, is a crucial monomer in the synthesis of biocompatible and biodegradable polymers. These resulting polypeptides hold significant promise in the fields of drug delivery, tissue engineering, and materials science. A thorough understanding of the thermal stability and decomposition behavior of L-Cystine NCA is paramount for its synthesis, purification, storage, and polymerization into well-defined polymeric structures. This technical guide provides a comprehensive overview of the available data on the thermal properties of L-Cystine NCA, including detailed experimental protocols and a discussion of its decomposition pathways.

Physicochemical Properties

This compound is a bifunctional monomer, containing two NCA rings. This structure allows for the formation of cross-linked or network polymers.

| Property | Value |

| Chemical Formula | C₈H₈N₂O₆S₂ |

| Molecular Weight | 292.29 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 51507-96-1 |

Thermal Stability and Decomposition Analysis

While specific thermogravimetric (TGA) and differential scanning calorimetry (DSC) data for this compound is not extensively available in publicly accessible literature, the thermal behavior of the parent amino acids, L-Cysteine and L-Cystine, provides valuable insights. Amino acids, in general, do not exhibit a true melting point but rather decompose at elevated temperatures. This decomposition is an endothermic process.

For L-Cysteine, thermal decomposition is reported to occur at approximately 240 °C. Studies have shown that upon heating, L-Cysteine releases water (H₂O), ammonia (B1221849) (NH₃), and notably, carbon dioxide (CO₂).

The thermal decomposition of amino acid N-carboxyanhydrides is a complex process influenced by factors such as heating rate, atmospheric conditions, and the presence of impurities. The decomposition of NCAs typically involves the loss of carbon dioxide and can lead to the formation of various products, including polypeptides through thermal polymerization.

General Experimental Protocols for Thermal Analysis

The following are generalized methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on amino acid N-carboxyanhydrides, based on standard practices for similar compounds.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition temperature of the sample by measuring the change in mass as a function of temperature.

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Procedure:

-

A small sample of L-Cystine NCA (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina (B75360) or platinum).

-

The sample is placed in the TGA furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidative decomposition.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The analysis is continued until the sample mass stabilizes, indicating the completion of decomposition.

-

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition is a key parameter indicating the thermal stability of the compound.

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow to or from a sample as a function of temperature, allowing for the determination of thermal transitions such as melting, crystallization, and decomposition.

-

Apparatus: A calibrated differential scanning calorimeter.

-

Procedure:

-

A small, accurately weighed sample of L-Cystine NCA (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a controlled, constant rate (e.g., 10 °C/min) under an inert atmosphere.

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

-

Data Analysis: The DSC thermogram shows endothermic or exothermic peaks corresponding to thermal events. For decomposition, an endothermic peak is typically observed, and the peak temperature and enthalpy of decomposition (ΔHd) can be calculated.

Decomposition Pathway

The decomposition of this compound is expected to be a multi-step process. The primary decomposition route for N-carboxyanhydrides involves the loss of carbon dioxide. Given the bifunctional nature of L-Cystine NCA, this can occur at both NCA rings.

A plausible decomposition pathway can be visualized as follows:

An In-depth Technical Guide to the Solubility Characteristics of L-Cystine N-Carboxyanhydride (NCA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of L-Cystine N-carboxyanhydride (NCA), a critical parameter for its application in polymerization, drug delivery, and materials science. Due to the limited availability of precise quantitative solubility data in public literature, this guide summarizes the available qualitative information and presents a detailed experimental protocol for the quantitative determination of L-Cystine NCA solubility.

Introduction to L-Cystine NCA Solubility

This compound is a heterocyclic organic compound derived from the amino acid L-cystine. As a monomer for ring-opening polymerization, its solubility in various organic solvents is a crucial factor influencing reaction kinetics, polymer chain length, and the overall success of polypeptide synthesis. Understanding the solubility of L-Cystine NCA is essential for selecting appropriate solvent systems for its storage, handling, and subsequent chemical reactions.

Qualitative Solubility of L-Cystine NCA

Based on available literature and supplier information, the solubility of L-Cystine NCA is qualitatively described in several common organic solvents. This information, while not quantitative, provides a valuable starting point for solvent selection in experimental procedures.

| Solvent | Qualitative Solubility Description | Source |

| Dimethyl sulfoxide (B87167) (DMSO) | May dissolve in most cases | [1] |

| Dimethylformamide (DMF) | Suggested as a potential solvent | [1] |

| Ethanol | Suggested as a potential solvent | [1] |

| Water | Suggested as a potential solvent, though NCAs are generally moisture-sensitive and prone to hydrolysis. | [1][2] |

Note: The reactivity of NCAs with moisture necessitates the use of anhydrous solvents and inert atmospheric conditions to prevent hydrolysis of the NCA ring to the parent amino acid.[2]

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the precise determination of L-Cystine NCA solubility in a given solvent using the gravimetric method. This method is straightforward, reliable, and relies on the accurate measurement of mass.[3][4][5][6][7]

3.1. Materials and Equipment

-

L-Cystine NCA (high purity)

-

Anhydrous solvent of interest (e.g., DMSO, DMF, Tetrahydrofuran)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or orbital incubator

-

Vials with airtight caps (B75204) (e.g., 20 mL scintillation vials)

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed, dry glass vials for collecting the filtrate

-

Vacuum oven or desiccator

-

Spatula

-

Pipettes

3.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of L-Cystine NCA to a pre-determined volume of the anhydrous solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation and moisture ingress.

-

Place the vial in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the vial to stand undisturbed in the thermostatic shaker for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry collection vial. This step is critical to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the L-Cystine NCA. Alternatively, a desiccator under vacuum can be used.

-

Dry the sample to a constant weight. This is achieved when consecutive weighings, after further drying, show no significant change in mass.

-

Record the final weight of the vial containing the dried L-Cystine NCA.

-

3.3. Data Calculation

The solubility can be calculated using the following formulas:

-

Mass of dissolved L-Cystine NCA (m_solute):

-

m_solute = (Mass of vial with dried solute) - (Mass of empty vial)

-

-

Mass of solvent (m_solvent):

-

m_solvent = (Mass of vial with solution) - (Mass of vial with dried solute)

-

-

Solubility ( g/100 g solvent):

-

Solubility = (m_solute / m_solvent) * 100

-

-

Solubility (mg/mL):

-

Solubility = m_solute / Volume of filtrate collected (in mL)

-

Visualizing Experimental and Logical Workflows

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the step-by-step process for determining the solubility of L-Cystine NCA.

4.2. Logical Workflow for Solvent Selection

This diagram provides a decision-making framework for selecting an appropriate solvent for L-Cystine NCA based on general chemical principles.

References

- 1. This compound | Others 12 | 51507-96-1 | Invivochem [invivochem.com]

- 2. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. scribd.com [scribd.com]

A Technical Guide to the Ring-Opening Mechanism of L-Cystine N-Carboxyanhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the ring-opening mechanism of L-Cystine N-carboxyanhydride (NCA) and its derivatives. Given the inherent complexities of directly polymerizing L-Cystine NCA due to its bifunctional nature and the disulfide bond, this guide focuses on the more prevalent and controlled approach: the ring-opening polymerization (ROP) of S-protected L-cysteine NCA monomers. Understanding these mechanisms is crucial for the rational design and synthesis of advanced polypeptide-based biomaterials for applications in drug delivery, tissue engineering, and beyond.

Core Concepts in NCA Polymerization

The ring-opening polymerization of α-amino acid N-carboxyanhydrides is a principal method for synthesizing high molecular weight polypeptides with controlled architectures. The polymerization proceeds via the nucleophilic attack on one of the electrophilic carbonyl carbons of the NCA ring, leading to the formation of a peptide bond and the release of carbon dioxide. Two primary mechanisms govern this process: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM).

The Normal Amine Mechanism (NAM)

Initiated by nucleophiles such as primary amines, the NAM involves the direct attack of the initiator on the C5 carbonyl of the NCA monomer. This leads to the opening of the ring to form a carbamic acid intermediate, which rapidly decarboxylates to yield an amino-terminated propagating chain. This newly formed amine can then attack another NCA monomer, continuing the polymerization process. The NAM is favored when using strong nucleophilic initiators and allows for good control over the polymer's molecular weight and a narrow polydispersity, especially when the initiation rate is faster than the propagation rate.

The Activated Monomer Mechanism (AMM)

The AMM is typically initiated by weak nucleophiles or strong bases, such as tertiary amines or metal alkoxides. In this mechanism, the initiator acts as a base, abstracting a proton from the N3 position of the NCA ring to form an activated, anionic NCA monomer. This activated monomer then acts as the nucleophile, attacking another NCA molecule to initiate and propagate the polymerization. The AMM can lead to very high molecular weight polymers but often offers less control over the molecular weight distribution compared to the NAM.

The Unique Case of L-Cystine and L-Cysteine NCA

Direct polymerization of L-Cystine NCA is challenging. The presence of two NCA rings per molecule and the disulfide bond can lead to cross-linked and insoluble materials. Consequently, the synthesis of poly(L-cysteine) is most commonly achieved through the ROP of L-cysteine NCA where the thiol side chain is protected by a suitable group. This approach prevents unwanted side reactions, such as disulfide exchange or oxidation, and allows for a controlled polymerization. Following polymerization, the protecting groups are removed to yield the final poly(L-cysteine).

Quantitative Data on S-Protected Cysteine NCA Polymerization

The controlled polymerization of S-protected cysteine NCAs allows for the synthesis of well-defined polypeptides. The following table summarizes representative quantitative data from the literature for the polymerization of an S-protected cysteine NCA derivative.

| Monomer | Initiator | Solvent | Temp. (°C) | kp (L mol-1 s-1) | DP (obs/calc) | PDI (Đ) | Reference |

| S-(ethylsulfonyl)-dl-cysteine NCA | Sar-NMe2 | DMF | 25 | 1.70 x 10-3 | up to 102 | 1.2-1.3 | [1] |

Note: Data for L-Cystine NCA is scarce due to its tendency to form cross-linked polymers. The data presented is for a racemic, protected derivative of cysteine, which provides insight into the polymerization kinetics of this class of monomers.

Experimental Protocols

Synthesis of S-Protected L-Cysteine NCA

A general and widely used method for the synthesis of NCA monomers is the Fuchs-Farthing method, which involves the direct phosgenation of the corresponding amino acid.

Materials:

-

S-protected L-cysteine (e.g., S-tert-butylmercapto-L-cysteine)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane

-

Nitrogen or Argon gas

Procedure:

-

Suspend the S-protected L-cysteine in anhydrous THF under an inert atmosphere (N2 or Ar).

-

Cool the suspension to 0°C in an ice bath.

-

Add a solution of triphosgene in anhydrous THF dropwise to the cooled suspension with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight. The reaction progress can be monitored by the disappearance of the amino acid solid and the evolution of HCl gas (which can be trapped).

-

Once the reaction is complete (typically indicated by a clear solution), filter the solution to remove any unreacted starting material.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.

-

Recrystallize the crude product from a suitable solvent system (e.g., THF/hexane or ethyl acetate/hexane) to yield the pure S-protected L-cysteine NCA.

-

Dry the purified NCA under vacuum and store it in a desiccator at low temperature until use.

Ring-Opening Polymerization of S-Protected L-Cysteine NCA

The following is a general protocol for the amine-initiated ROP of an S-protected L-cysteine NCA.

Materials:

-

S-protected L-cysteine NCA

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM))

-

Initiator (e.g., a primary amine such as n-hexylamine or a macroinitiator like amino-terminated polyethylene (B3416737) glycol)

-

Inert atmosphere (N2 or Ar)

Procedure:

-

Dissolve the S-protected L-cysteine NCA in the chosen anhydrous solvent in a flame-dried Schlenk flask under an inert atmosphere.

-

In a separate flask, prepare a stock solution of the initiator in the same anhydrous solvent.

-

Add the desired amount of the initiator solution to the monomer solution via syringe to achieve the target monomer-to-initiator ratio ([M]/[I]).

-

Allow the polymerization to proceed at the desired temperature (typically room temperature) with stirring. The reaction progress can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the anhydride (B1165640) peaks (~1850 and 1780 cm-1).

-

Once the desired conversion is reached, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether, methanol, or water, depending on the polymer's solubility).

-

Collect the precipitated polymer by filtration or centrifugation, wash it with the non-solvent, and dry it under vacuum.

Deprotection of the Thiol Side Chain

The choice of deprotection method depends on the specific protecting group used.

-

S-tert-butylmercapto (StBu): This group can be cleaved using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in a suitable solvent.[2]

-

S-carbobenzoxy (Cbz): Deprotection can be achieved under basic conditions, for example, using potassium carbonate in a methanol/water mixture.

-

S-trityl (Trt): This group is acid-labile and can be removed with trifluoroacetic acid (TFA), often in the presence of a scavenger like triisopropylsilane.

-

S-o-nitrobenzyl (ONB): This is a photolabile protecting group that can be cleaved by UV irradiation at a specific wavelength (e.g., 365 nm).[3]

General Deprotection Procedure (Example with DTT):

-

Dissolve the S-protected poly(L-cysteine) in a suitable solvent (e.g., DMF).

-

Add an excess of the deprotecting agent (e.g., DTT).

-

Stir the reaction mixture at room temperature for a specified time (e.g., 24 hours).

-

Precipitate the deprotected polymer in a non-solvent.

-

Purify the polymer by dialysis or repeated precipitation to remove the cleaved protecting group and excess deprotecting agent.

-

Lyophilize the purified polymer to obtain the final poly(L-cysteine).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and a typical experimental workflow.

Caption: Normal Amine Mechanism (NAM) for NCA Polymerization.

Caption: Activated Monomer Mechanism (AMM) for NCA Polymerization.

References

- 1. Racemic S-(ethylsulfonyl)-dl-cysteine N-Carboxyanhydrides Improve Chain Lengths and Monomer Conversion for β-Sheet-Controlled Ring-Opening Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Newly Designed Cysteine-Based Self-Assembling Prodrugs for Sepsis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoresponsive poly(S-(o-nitrobenzyl)-L-cysteine)-b-PEO from a L-cysteine N-carboxyanhydride monomer: synthesis, self-assembly, and phototriggered drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Cystine N-Carboxyanhydride for Novel Polypeptide Architectures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polypeptides with precisely controlled architectures is paramount for advancements in materials science and medicine. L-cysteine, with its unique thiol side chain, offers a versatile platform for creating sophisticated polypeptide structures capable of forming disulfide bonds, undergoing reversible redox reactions, and conjugating with therapeutic agents. This technical guide provides a comprehensive overview of the synthesis and polymerization of L-Cystine N-carboxyanhydride (NCA), focusing on the use of S-protected monomers to build novel polypeptide architectures for applications in drug delivery and beyond.

Introduction to L-Cysteine NCA and Thiol Protection

The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a powerful method for producing well-defined polypeptides.[1] However, the reactive thiol group in L-cysteine necessitates the use of protecting groups to prevent unwanted side reactions during NCA synthesis and polymerization.[1][2] The choice of protecting group is critical as it influences the stability of the monomer, the polymerization kinetics, and the ease of deprotection to yield the final functional polypeptide.[3] Commonly employed S-protecting groups include trityl (Trt), tert-butyl (tBu), and o-nitrobenzyl (ONB). Each offers distinct advantages in terms of stability and cleavage conditions, allowing for orthogonal deprotection strategies in the synthesis of complex polypeptide architectures.

Synthesis of S-Protected L-Cysteine N-Carboxyanhydrides

The synthesis of S-protected L-cysteine NCAs typically follows the Fuchs-Farthing method, which involves the reaction of the S-protected amino acid with a phosgene (B1210022) source, such as triphosgene (B27547).[2]

Experimental Protocol: Synthesis of S-Trityl-L-Cysteine NCA

This protocol describes the synthesis of S-trityl-L-cysteine NCA, a commonly used monomer for the preparation of poly(L-cysteine) derivatives.

Materials:

-

S-trityl-L-cysteine

-

Anhydrous Tetrahydrofuran (THF)

-

Triphosgene

-

Anhydrous Hexane

-

Nitrogen gas atmosphere

Procedure:

-

Suspend S-trityl-L-cysteine in anhydrous THF under a nitrogen atmosphere.

-